Biphenyl-2-YL-hydrazine hydrochloride

Description

BenchChem offers high-quality Biphenyl-2-YL-hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-2-YL-hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

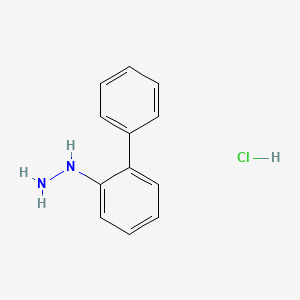

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKAYKULLKATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696331 | |

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-95-6 | |

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Biphenyl-2-YL-hydrazine Hydrochloride

Foreword: Navigating the Isomeric Landscape of Biphenyl-hydrazine Derivatives

In the realm of pharmaceutical research and organic synthesis, precision is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's biological activity and its physicochemical characteristics. This guide focuses on Biphenyl-2-YL-hydrazine hydrochloride, a specific positional isomer of a versatile class of compounds. It is critical to distinguish this molecule from its 3- and 4-isomers, as their properties are not interchangeable. While comprehensive data for the 2-isomer is less prevalent in publicly accessible literature compared to its counterparts, this guide endeavors to provide a thorough understanding by presenting the available information, contextualizing it with data from related isomers, and outlining the established methodologies for its full characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks necessary for their work with this compound.

Chemical Identity and Structural Elucidation

Biphenyl-2-YL-hydrazine hydrochloride, systematically named [1,1'-Biphenyl]-2-ylhydrazine hydrochloride, is a salt of the organic base [1,1'-Biphenyl]-2-ylhydrazine. The hydrochloride form enhances the compound's stability and aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability.

The core structure consists of a biphenyl moiety, where two phenyl rings are linked by a single bond. The hydrazine group (-NHNH2) is substituted at the 2-position of one of the phenyl rings. This ortho-substitution creates a unique steric and electronic environment compared to the meta (3-position) and para (4-position) isomers, which is expected to influence its reactivity and intermolecular interactions.

Below is a visual representation of the relationship between the free base and its hydrochloride salt.

Caption: Transformation between the free base and its hydrochloride salt.

Key Identifiers

A summary of the key chemical identifiers for Biphenyl-2-YL-hydrazine hydrochloride and its free base is presented in the table below.

| Identifier | Biphenyl-2-YL-hydrazine Hydrochloride | [1,1'-Biphenyl]-2-ylhydrazine (Free Base) |

| CAS Number | 109221-95-6[1] | 59964-94-2[2] |

| Molecular Formula | C₁₂H₁₃ClN₂[1] | C₁₂H₁₂N₂[2] |

| Molecular Weight | 220.70 g/mol [1] | 184.24 g/mol [2] |

Physicochemical Properties: A Comparative Analysis

| Property | Biphenyl-2-YL-hydrazine HCl | Biphenyl-3-yl-hydrazine HCl | Biphenyl-4-yl-hydrazine HCl |

| Appearance | Not specified | White to off-white solid[3] | Off-white or beige solid[4] |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Soluble in common solvents (inferred)[3] | Soluble in common solvents[3] | Soluble in polar solvents (water, alcohols)[5] |

| pKa | Data not available | Data not available | Data not available |

| Storage Conditions | Sealed in dry, 2-8°C (for free base)[2] | Store at 0-8 °C[3] | Store at 0-8 °C[4] |

Note: The solubility of hydrochloride salts in polar solvents like water is generally expected due to their ionic nature.

Experimental Protocols for Physicochemical Characterization

For a comprehensive understanding of a compound's behavior, especially in a drug development context, rigorous experimental determination of its physicochemical properties is essential. The following sections outline standard methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer of a specific pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

-

Add an excess of Biphenyl-2-YL-hydrazine hydrochloride to a series of flasks containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).

-

Place the flasks in an incubator with an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]

-

At predetermined time points, withdraw aliquots of the supernatant.[6]

-

Filter the aliquots through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

-

Dilute the filtered samples appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Equilibrium is confirmed when consecutive measurements show a constant concentration.[6]

Caption: Workflow for the shake-flask solubility determination method.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's solubility, absorption, and distribution. Potentiometric titration is a common method for its determination.

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the resulting titration curve.

Step-by-Step Protocol:

-

Accurately weigh and dissolve a known amount of Biphenyl-2-YL-hydrazine hydrochloride in a specified volume of purified water or a water/co-solvent mixture.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and stability of pharmaceutical compounds. For hydrazine derivatives, derivatization is often employed to enhance chromatographic retention and detection.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column.

Exemplary HPLC Method for Hydrazine Derivatives:

-

Column: A reversed-phase column, such as a C18, is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[8]

-

Detection: UV detection is a common method. The selection of the detection wavelength should be optimized based on the UV-Vis spectrum of the compound. For some hydrazine derivatives, derivatization with an agent like 2-Hydroxy-1-Naphthalaldehyde can shift the absorbance to the visible range (e.g., 406 nm), improving selectivity.[7][9]

-

Derivatization (optional but recommended): Reaction with an aldehyde or ketone can form a stable hydrazone, which may have better chromatographic properties and a stronger chromophore for UV detection.[9]

Stability Profile

The hydrochloride salt form of a compound is generally more stable than the free base.[5] However, hydrazine derivatives can be susceptible to degradation, particularly through oxidation.

Key Considerations for Stability:

-

pH: The stability of hydrazine derivatives can be pH-dependent. For instance, hydralazine hydrochloride shows maximum stability at approximately pH 3.5.[10]

-

Light and Air: As with many organic molecules, exposure to light and air (oxygen) can promote degradation. It is advisable to store the compound in well-sealed, light-resistant containers.

-

Temperature: Elevated temperatures can accelerate degradation. Recommended storage conditions are typically refrigerated (0-8 °C).[3][4]

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies are crucial. This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and oxidation. The degradation products can then be identified and characterized, typically using HPLC coupled with mass spectrometry (LC-MS).

Safety and Handling

Hydrazine and its derivatives are a class of compounds that require careful handling due to their potential toxicity.

General Safety Precautions:

-

Engineering Controls: Always handle Biphenyl-2-YL-hydrazine hydrochloride in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Spill Response: In case of a spill, do not attempt to clean it up without proper training and equipment. Evacuate the area and follow institutional safety protocols.[11] Small spills may be cleaned up into a designated plastic waste container.[13]

Disposal: Dispose of waste containing Biphenyl-2-YL-hydrazine hydrochloride in a clearly labeled hazardous waste container, separate from other waste streams, in accordance with local and national regulations.[13]

Conclusion and Future Directions

Biphenyl-2-YL-hydrazine hydrochloride is a compound of interest with potential applications in organic synthesis and pharmaceutical research. While there is a notable lack of comprehensive, publicly available data on its specific physicochemical properties, this guide provides a framework for its characterization. By employing the standard experimental protocols outlined herein, researchers can generate the necessary data to fully understand its behavior. A comparative analysis with its 3- and 4-isomers suggests that the position of the hydrazine group will have a significant impact on its properties, a hypothesis that warrants further experimental investigation. As with all hydrazine derivatives, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel.

References

-

OSHA. (n.d.). Hydrazine. OSHA Method 62. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Das Gupta, V. (1982). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 71(3), 294-297. Retrieved from [Link]

-

Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354. Retrieved from [Link]

-

N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Retrieved from [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Laboratory Safety, University of California, Irvine. (2018). Standard Operating Procedure (SOP). Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determination of hydrazine in water samples. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

-

Hach. (n.d.). Hydrazine. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

N.A. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]

Sources

- 1. 1,2-Diphenylhydrazine(122-66-7) 1H NMR spectrum [chemicalbook.com]

- 2. 59964-94-2|[1,1'-Biphenyl]-2-ylhydrazine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 6. scielo.br [scielo.br]

- 7. scribd.com [scribd.com]

- 8. jddtonline.info [jddtonline.info]

- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 10. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. artscimedia.case.edu [artscimedia.case.edu]

"Biphenyl-2-YL-hydrazine hydrochloride CAS number 109221-95-6"

An In-Depth Technical Guide to Biphenyl-2-YL-hydrazine Hydrochloride (CAS: 109221-95-6)

Executive Summary

Biphenyl-2-yl-hydrazine hydrochloride, identified by CAS number 109221-95-6, is a specialized chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure, featuring a reactive hydrazine group appended to a sterically hindered biphenyl scaffold, makes it a valuable building block for constructing complex, biologically active molecules.[3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, a robust synthetic protocol, analytical quality control methods, and critical safety procedures. The strategic application of this reagent, particularly in the synthesis of novel heterocyclic compounds and as a cornerstone for structure-activity relationship (SAR) studies, is explored to highlight its utility in modern medicinal chemistry.

Physicochemical Profile

A thorough understanding of the physical and chemical properties of Biphenyl-2-yl-hydrazine hydrochloride is fundamental for its effective use in a laboratory setting. This compound is the hydrochloride salt of [1,1'-Biphenyl]-2-ylhydrazine.[4]

Identification and Properties

The key identifiers and physicochemical characteristics are summarized below. While specific experimental data for solubility and appearance are not broadly published, properties can be inferred from closely related isomers and general knowledge of hydrazine salts.

| Property | Value | Source |

| CAS Number | 109221-95-6 | [2][5] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [2][6] |

| Molecular Weight | 220.70 g/mol | |

| Synonyms | [1,1'-Biphenyl]-2-ylhydrazine hydrochloride, (2-phenylphenyl)hydrazine hydrochloride | [4] |

| Appearance | White to off-white solid (inferred from isomers) | [3][7] |

| Solubility | Freely soluble in water (typical for hydrazine hydrochlorides) | [8] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, inert atmosphere to prevent degradation. |

Strategic Role in Synthesis & Drug Discovery

The utility of Biphenyl-2-yl-hydrazine hydrochloride extends beyond its identity as a simple chemical. Its structure is strategically poised for creating high-value molecules, particularly within drug discovery pipelines.

A Gateway to Privileged Heterocyclic Scaffolds

Hydrazine derivatives are renowned precursors for a multitude of nitrogen-containing heterocycles. The most prominent application for aryl hydrazines is the Fischer Indole Synthesis , a robust reaction first reported in 1875 that remains a primary industrial method for producing indoles.[9] Indole cores are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and dyes.[9] The use of Biphenyl-2-yl-hydrazine hydrochloride in this reaction allows for the direct synthesis of complex, sterically demanding indole derivatives that would be challenging to access through other routes.

Application in Lead Optimization and SAR Studies

In drug development, systematically modifying a lead compound to improve its efficacy and safety is critical. The biphenyl moiety of this reagent offers two aromatic rings that can be independently functionalized. This allows medicinal chemists to probe the binding pockets of biological targets, such as enzymes or receptors, to establish a detailed Structure-Activity Relationship (SAR). This iterative process is essential for optimizing a drug candidate's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.[10]

Synthesis and Purification Protocols

The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically involving the reduction of a diazonium salt.[11] The following protocols are based on these proven methodologies, ensuring a reliable and reproducible outcome.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from the commercially available 2-aminobiphenyl. The causality is clear: the amine is first converted to a more reactive diazonium salt, which is then selectively reduced to the hydrazine.

Caption: General experimental workflow from synthesis to purification.

Analytical Characterization and Quality Control

Ensuring the identity and purity of Biphenyl-2-yl-hydrazine hydrochloride is paramount. A combination of chromatographic and spectroscopic methods should be employed. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. [8][12]

Recommended QC Protocol: RP-HPLC

This method is adapted from validated procedures for similar polar, aromatic amine hydrochlorides. [8] Chromatographic Conditions:

-

Column: C18 Reverse Phase, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 230 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 Water:Acetonitrile mixture.

Acceptance Criteria:

-

Purity of the main peak should be ≥ 98% by area normalization.

-

The retention time should be consistent with a qualified reference standard.

Caption: A standard analytical workflow for quality control via HPLC.

Safety, Handling, and Toxicology

Hydrazine derivatives are classified as hazardous substances and require strict handling protocols. Phenylhydrazine hydrochloride, a close analogue, is known to be toxic, a suspected carcinogen and mutagen, and a skin sensitizer. [13][14][15]

Hazard Identification

The following GHS classifications should be assumed for Biphenyl-2-yl-hydrazine hydrochloride based on data for related compounds. [14][16]

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Mandatory Handling Protocol

Adherence to the following procedure is non-negotiable to ensure personnel safety.

-

Engineering Controls: All manipulations (weighing, dissolving, transferring) must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

-

-

Handling: Avoid creating dust. Use appropriate tools for solid transfers. Ensure an inert atmosphere if handling the free base, which can be air-sensitive. [16]4. Waste Disposal: All contaminated materials and chemical waste must be disposed of in clearly labeled hazardous waste containers according to institutional and local regulations.

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Personnel must be familiar with the location and use of a spill kit rated for toxic powders.

References

-

LookChem, "Cas 64742-95-6,Solvent naphtha (petroleum), light arom.," LookChem. [Online]. Available: [Link]

-

US EPA, "Solvent naphtha (petroleum), light arom. - Substance Details," SRS | US EPA. [Online]. Available: [Link]

-

K. P. V. Kumar and K. P. R. Chowdary, "BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY," International Journal of Pharmaceutical Sciences and Research, 2011. [Online]. Available: [Link]

-

Organic Syntheses, "PHENYLHYDRAZINE," Organic Syntheses Procedure. [Online]. Available: [Link]

- Google Patents, "CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine," Google Patents. [Online].

-

NileRed, "Making Phenylhydrazine (Skatole precursor)," YouTube, 2015. [Online]. Available: [Link]

-

Carl ROTH, "Safety Data Sheet: Phenylhydrazine hydrochloride," Carl ROTH, 2025. [Online]. Available: [Link]

-

S. Bibi et al., "(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies," PMC - PubMed Central, 2025. [Online]. Available: [Link]

-

V. G. Amelin, "Chromatographic methods of determining hydrazine and its polar derivatives," ResearchGate, 2012. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of Hydrazine Derivatives (Hydrazides)," Organic Chemistry Portal. [Online]. Available: [Link]

-

S. K. Reddy, S. Sharma, and A. Singh, "Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High," Journal of Drug Delivery and Therapeutics, 2018. [Online]. Available: [Link]

-

ECHA CHEM, "Solvent naphtha (petroleum), light arom.," ECHA. [Online]. Available: [Link]

-

Safe Work Australia, "Solvent naphtha (petroleum), light arom. - Hazardous Chemical Information System (HCIS)," Safe Work Australia. [Online]. Available: [Link]

-

NCBI Bookshelf, "ANALYTICAL METHODS - Toxicological Profile for Hydrazines," NCBI. [Online]. Available: [Link]

-

P. Singh et al., "Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study," PMC - PubMed Central, 2024. [Online]. Available: [Link]

-

A. S. Kalgutkar et al., "Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine," ResearchGate, 2005. [Online]. Available: [Link]

-

HELIX Chromatography, "HPLC Methods for analysis of Hydrazine," HELIX Chromatography. [Online]. Available: [Link]

-

M. A. El-Hashash et al., "Reaction of compound 2 with phenyl hydrazine and benzyl amine reagents," ResearchGate. [Online]. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [1,1'-Biphenyl]-2-ylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 109221-95-6 CAS Manufactory [chemicalbook.com]

- 5. CAS Number List - 1 - Page 68801 - Chemicalbook [amp.chemicalbook.com]

- 6. 109221-95-6|[1,1'-Biphenyl]-2-ylhydrazine hydrochloride| Ambeed [ambeed.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jddtonline.info [jddtonline.info]

- 9. m.youtube.com [m.youtube.com]

- 10. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Biphenyl-2-YL-hydrazine Hydrochloride

This guide provides a comprehensive overview of Biphenyl-2-YL-hydrazine hydrochloride, a molecule of significant interest in contemporary chemical synthesis and drug discovery. We will delve into its molecular architecture, physicochemical properties, and its role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Biphenyl Hydrazine Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. When combined with a hydrazine group, as in Biphenyl-2-YL-hydrazine hydrochloride, the resulting molecule becomes a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for use in certain reaction conditions.

Molecular Structure and Physicochemical Properties

Biphenyl-2-YL-hydrazine hydrochloride is characterized by a biphenyl core with a hydrazine hydrochloride group attached to the 2-position of one of the phenyl rings. This specific substitution pattern at the ortho position introduces steric considerations that influence its reactivity and conformational flexibility compared to its 3- and 4-yl isomers.

Structural Elucidation

The definitive structure of Biphenyl-2-YL-hydrazine hydrochloride is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the 2-YL isomer is not widely published, 1H and 13C NMR would be critical for confirming the substitution pattern. The proton NMR spectrum is expected to show a complex aromatic region due to the coupling of protons on both phenyl rings. The protons on the substituted ring, in particular, would provide key information about the ortho-substitution.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the hydrazine group, typically in the region of 3200-3400 cm-1. Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns would provide further structural information.

Physicochemical Data Summary

A precise compilation of the physicochemical properties of Biphenyl-2-YL-hydrazine hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 109221-95-6 | [2] |

| Molecular Formula | C12H13ClN2 | [2] |

| Molecular Weight | 220.70 g/mol | [3] |

| Appearance | White to off-white solid (expected) | [4] |

| Solubility | Soluble in polar solvents like water and alcohols (expected) | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [6] |

Synthesis and Characterization: A Methodological Overview

The synthesis of aryl hydrazines, including Biphenyl-2-YL-hydrazine hydrochloride, typically proceeds through a well-established synthetic route involving the diazotization of the corresponding amine followed by reduction.

General Synthetic Pathway

The synthesis of Biphenyl-2-YL-hydrazine hydrochloride would likely begin with 2-aminobiphenyl. The general steps are outlined below:

Caption: General synthetic route for Biphenyl-2-YL-hydrazine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Aminobiphenyl

-

Dissolve 2-aminobiphenyl in a suitable acidic medium, such as hydrochloric acid, and cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the biphenyl-2-yl diazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na2SO3).

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Isolation and Purification

-

The resulting precipitate of Biphenyl-2-YL-hydrazine hydrochloride is collected by filtration.

-

The crude product is then washed with a cold solvent to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using the analytical techniques described in Section 2.1 (NMR, IR, MS) and by melting point determination.

Applications in Drug Discovery and Development

Biphenyl-2-YL-hydrazine hydrochloride serves as a crucial starting material for the synthesis of a variety of biologically active compounds. The hydrazine moiety is a versatile functional group that can be readily transformed into hydrazones, pyrazoles, indoles, and other heterocyclic systems which are prevalent in many pharmaceuticals.[4][8]

Synthesis of Bioactive Hydrazones

Hydrazones derived from aryl hydrazines are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[9][10] The reaction of Biphenyl-2-YL-hydrazine hydrochloride with various aldehydes and ketones can generate a library of novel hydrazone derivatives for biological screening.

Caption: General scheme for the synthesis of bioactive hydrazones.

Precursor for Heterocyclic Scaffolds

The Fischer indole synthesis is a classic example of a reaction where aryl hydrazines are used to construct indole rings, which are core structures in many natural products and pharmaceuticals. Biphenyl-2-YL-hydrazine hydrochloride could be employed in similar cyclization reactions to generate novel, complex heterocyclic systems with potential therapeutic value.

Potential as an Anticancer Agent Intermediate

Derivatives of biphenyl hydrazines have been investigated for their potential as anticancer agents.[4][8] The biphenyl scaffold can mimic the binding of natural ligands to various receptors and enzymes involved in cancer progression. The hydrazine group provides a handle for further chemical modifications to optimize potency and selectivity.

Safety and Handling

As with all hydrazine derivatives, Biphenyl-2-YL-hydrazine hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Biphenyl-2-YL-hydrazine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the ortho-substituted biphenyl core, offers opportunities for the design and synthesis of novel compounds with diverse biological activities. While detailed experimental and biological data for this specific isomer are not as prevalent in the public domain as for its 3- and 4-yl counterparts, the foundational chemical principles and the known reactivity of aryl hydrazines provide a strong basis for its exploration in drug discovery programs. Further research into the synthesis, characterization, and biological evaluation of derivatives of Biphenyl-2-YL-hydrazine hydrochloride is warranted to fully unlock its therapeutic potential.

References

- CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine - Google P

-

Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity - Oriental Journal of Chemistry. (URL: [Link])

-

Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Research Journal of Pharmacy and Technology. (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (URL: [Link])

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (URL: [Link])

-

Hydrazine, (4-biphenylyl)-, hydrochloride | C12H13ClN2 | CID 459034 - PubChem. (URL: [Link])

-

Hydrazide-based drugs in clinical use. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed. (URL: [Link])

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: not available)

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. 109221-95-6|[1,1'-Biphenyl]-2-ylhydrazine hydrochloride| Ambeed [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 6. 59964-94-2|[1,1'-Biphenyl]-2-ylhydrazine|BLD Pharm [bldpharm.com]

- 7. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. chemimpex.com [chemimpex.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Biphenyl-2-YL-hydrazine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

Biphenyl-2-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] The journey from a promising compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary hurdle that can lead to suboptimal drug performance and even termination of development.[1] Therefore, a thorough understanding and precise characterization of the solubility of biphenyl-2-yl-hydrazine hydrochloride are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the solubility of biphenyl-2-yl-hydrazine hydrochloride, detailing its physicochemical properties, a robust experimental protocol for solubility determination, and a discussion of the critical factors influencing its solubility.

Physicochemical Properties of Biphenyl-2-YL-hydrazine Hydrochloride

Understanding the fundamental physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior. Biphenyl-2-yl-hydrazine hydrochloride is a crystalline solid, and as a hydrochloride salt, it is expected to exhibit enhanced stability and solubility in polar solvents compared to its free base form.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClN₂ | [3] |

| Molecular Weight | 220.70 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile: A Data-Driven Approach

While specific quantitative solubility data for biphenyl-2-yl-hydrazine hydrochloride is not extensively available in public literature, qualitative assessments indicate its solubility in polar solvents such as water and alcohols.[2] For illustrative purposes, the solubility of a structurally related compound, phenylhydrazine hydrochloride, is presented below. It is crucial for researchers to experimentally determine the precise solubility of biphenyl-2-yl-hydrazine hydrochloride for their specific applications.

| Solvent | Chemical Class | Quantitative Solubility (Phenylhydrazine HCl) | Qualitative Solubility (Biphenyl-hydrazine HCl derivatives) |

| Water | Protic Polar | ~50 g/L (at 20 °C)[5][6] | Soluble[2] |

| Methanol | Protic Polar | Data not available | Soluble[2] |

| Ethanol | Protic Polar | Miscible (for Phenylhydrazine base)[7] | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Likely Soluble |

| Acetone | Aprotic Polar | Very Soluble (for Phenylhydrazine base)[8] | Likely Soluble |

Note: The provided quantitative data is for phenylhydrazine hydrochloride and should be used as a reference point only. The biphenyl group in biphenyl-2-yl-hydrazine hydrochloride will influence its solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol provides a step-by-step guide for its implementation, ensuring accuracy and reproducibility.

Diagram of the Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of biphenyl-2-yl-hydrazine hydrochloride to a clear glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired solvent (e.g., deionized water, ethanol) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[10]

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Quantify the concentration of biphenyl-2-yl-hydrazine hydrochloride in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[11] Alternatively, UV-Vis spectrophotometry after derivatization with an agent like p-dimethylaminobenzaldehyde can be employed.[12]

-

Generate a calibration curve using standard solutions of known concentrations.

-

Calculate the concentration of the original saturated solution based on the dilution factor and the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing the Solubility of Biphenyl-2-YL-hydrazine Hydrochloride

Several factors can significantly impact the solubility of biphenyl-2-yl-hydrazine hydrochloride. A thorough understanding of these factors is essential for accurate solubility determination and for formulation development.

Effect of pH

The solubility of ionizable compounds like biphenyl-2-yl-hydrazine hydrochloride is highly dependent on the pH of the solution.[13] As a hydrochloride salt of a weak base, its solubility is expected to be influenced by the following principles:

-

Common Ion Effect: In acidic solutions with a high concentration of chloride ions, the solubility of biphenyl-2-yl-hydrazine hydrochloride may decrease due to the common ion effect.[14]

-

Protonation/Deprotonation: The hydrazine moiety can be protonated. At lower pH values, the equilibrium will favor the protonated, more water-soluble form. As the pH increases, the free base form will become more prevalent, which is generally less soluble in aqueous media.

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[10][15] This is because the added thermal energy helps to overcome the lattice energy of the crystal and promotes the interaction between the solute and solvent molecules. However, for some compounds, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[10] Therefore, it is crucial to determine the solubility of biphenyl-2-yl-hydrazine hydrochloride at the specific temperatures relevant to its intended application and storage.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of biphenyl-2-yl-hydrazine hydrochloride. While specific quantitative data remains to be experimentally established, the provided physicochemical properties, the detailed shake-flask protocol, and the discussion of key influencing factors offer a robust starting point for any researcher in the field. By adhering to rigorous experimental practices and considering the interplay of pH and temperature, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts.

References

-

Chem-Impex. (n.d.). Biphenyl-3-yl-hydrazine hydrochloride. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Carter, K. P., Johnson, R. C., & Jones, J. H. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 39(8), 649–655. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459034, Hydrazine, (4-biphenylyl)-, hydrochloride. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Retrieved from [Link]

-

Moreno-Leon, C., Mack, C., Roy, S., & ter Horst, J. H. (2022). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Molecular Liquids, 363, 119865. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Nagaraja, K. S., & Kumar, V. (2010). Spectrophotometric Determination of Hydrazine. E-Journal of Chemistry, 7(4), 1243-1248. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1097-1113. Retrieved from [Link]

-

Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced drug delivery reviews, 40(1-2), 1-22. Retrieved from [Link]

-

Lu, J. X., Tupper, C., Gutierrez, A. V., & Murray, J. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. Retrieved from [Link]

-

Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of pharmaceutical and biomedical analysis, 126, 141-147. Retrieved from [Link]

-

Glarborg, P., & Kristensen, P. G. (2007). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. International Journal of Chemical Kinetics, 39(6), 339-351. Retrieved from [Link]

-

United States Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 44-47. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Kumar, A., & Reddy, G. S. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 4(5), 1957-1962. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 3. Hydrazine, (4-biphenylyl)-, hydrochloride | C12H13ClN2 | CID 459034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. jddtonline.info [jddtonline.info]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability of Biphenyl-2-YL-hydrazine Hydrochloride: A Framework for Investigation

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its journey from discovery to application. This guide provides a comprehensive framework for evaluating the stability of Biphenyl-2-YL-hydrazine hydrochloride. In the absence of extensive public data on this specific isomer, we will leverage first principles of chemical reactivity and established methodologies in pharmaceutical development to construct a robust investigational plan. This document serves as both a predictive guide and a practical manual for executing the necessary stability studies.

Physicochemical Properties and Predicted Stability Profile

Biphenyl-2-YL-hydrazine hydrochloride is an organic salt with a biphenyl scaffold and a hydrazine functional group at the ortho position. The hydrochloride salt form generally enhances solubility in polar solvents and can improve the stability of the free base.

Key Structural Features Influencing Stability:

-

Hydrazine Moiety: The hydrazine group is inherently susceptible to oxidation. This is often the primary degradation pathway for hydrazine-containing compounds.

-

Biphenyl System: The two phenyl rings are relatively stable, but the C-N bond connecting the hydrazine to the biphenyl ring can be a point of cleavage under certain stress conditions.

-

Ortho-Substitution Pattern: The placement of the hydrazine group at the 2-position introduces steric hindrance. This can influence the rate and pathway of degradation reactions compared to its 3- and 4-yl isomers. For instance, intramolecular reactions may be favored, while intermolecular reactions could be slowed. The rotational barrier of the biphenyl bond may also play a role in the molecule's conformational stability.[1][2]

Predicted Instabilities:

Based on these features, Biphenyl-2-YL-hydrazine hydrochloride is likely to be sensitive to:

-

Oxidative conditions: Due to the easily oxidizable hydrazine group.

-

Elevated temperatures: Thermal stress can provide the energy needed for decomposition reactions, such as denitrogenation.

-

High pH: In basic conditions, the free base form is generated, which may be more susceptible to oxidation than the protonated hydrochloride salt.

-

Photolysis: Aromatic systems can absorb UV light, which may lead to photo-degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for designing stability-indicating analytical methods. For Biphenyl-2-YL-hydrazine hydrochloride, the following pathways are plausible:

-

Oxidation: The hydrazine moiety can be oxidized to form a variety of products, including the corresponding diazene, which can further react or decompose. The ultimate product of complete oxidation is often the loss of the hydrazine group and the formation of biphenyl.

-

Hydrolysis: While the C-N bond is generally stable, under harsh acidic or basic conditions, hydrolysis could lead to the formation of 2-aminobiphenyl and hydrazine.

-

Thermolysis: At elevated temperatures, the molecule may undergo fragmentation. A likely pathway is the cleavage of the N-N bond or the C-N bond.

-

Photodegradation: Exposure to light, particularly UV, could induce radical reactions or rearrangements.

The following diagram illustrates these potential degradation routes:

Caption: Potential degradation pathways for Biphenyl-2-YL-hydrazine hydrochloride.

Framework for a Comprehensive Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[3][4] The following protocols are designed to provide a thorough evaluation of the stability of Biphenyl-2-YL-hydrazine hydrochloride.

General Considerations

-

Concentration: A stock solution of Biphenyl-2-YL-hydrazine hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water).

-

Controls: A control sample (un-stressed) should be analyzed alongside the stressed samples.

-

Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%. This ensures that the primary degradation products are formed without excessive secondary degradation.

Experimental Protocols

Table 1: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. |

| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours. |

| Photostability | Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |

The following workflow diagram outlines the forced degradation study:

Caption: Workflow for the forced degradation study of Biphenyl-2-YL-hydrazine hydrochloride.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of the parent compound and its degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the eluting peaks can be determined, providing crucial information about their molecular weight and fragmentation patterns.

Data Interpretation and Reporting

The results of the forced degradation study should be tabulated to show the percentage of degradation of Biphenyl-2-YL-hydrazine hydrochloride under each stress condition. The chromatograms should be presented to demonstrate the separation of the parent peak from the degradation product peaks.

Table 2: Example Data Summary Table

| Stress Condition | % Assay of Biphenyl-2-YL-hydrazine HCl | % Total Impurities | Mass Balance (%) |

| Control | 100.0 | < 0.1 | 100.0 |

| Acid Hydrolysis | [Result] | [Result] | [Result] |

| Base Hydrolysis | [Result] | [Result] | [Result] |

| Oxidation | [Result] | [Result] | [Result] |

| Thermal (Solid) | [Result] | [Result] | [Result] |

| Thermal (Solution) | [Result] | [Result] | [Result] |

| Photolytic (Solid) | [Result] | [Result] | [Result] |

| Photolytic (Solution) | [Result] | [Result] | [Result] |

Conclusion and Recommendations

References

- CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine - Google P

-

Hydrazine, (4-biphenylyl)-, hydrochloride | C12H13ClN2 | CID 459034 - PubChem. (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction - ResearchGate. (URL: [Link])

-

Analytical methods - ATSDR. (URL: [Link])

-

Rotation in Biphenyls with a Single Ortho-Substituent - ResearchGate. (URL: [Link])

-

Rotation in biphenyls with a single ortho-substituent - PubMed. (URL: [Link])

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (URL: [Link])

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

-

Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing). (URL: [Link])

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. (URL: [Link])

-

Analytical Method - Keika Ventures. (URL: [Link])

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

-

Forced degradation studies for biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (URL: [Link])

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Biphenyl-2-YL-Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While "biphenyl-2-yl-hydrazine hydrochloride" is not extensively documented in publicly available scientific literature, its chemical structure—comprising a biphenyl group and a hydrazine moiety—provides a strong foundation for postulating its mechanism of action. This guide synthesizes established knowledge of these functional groups to construct a scientifically rigorous, hypothesis-driven framework. The primary hypothesized mechanism is the inhibition of monoamine oxidase (MAO) enzymes, a well-documented activity of hydrazine derivatives. A secondary, and likely concurrent, mechanism involves hematotoxicity driven by oxidative stress, a known effect of arylhydrazines like phenylhydrazine. This document will deconstruct these potential pathways, propose experimental protocols for their validation, and provide the necessary context for researchers investigating this or structurally related compounds.

Introduction: Deconstructing Biphenyl-2-YL-Hydrazine Hydrochloride

Biphenyl-2-yl-hydrazine hydrochloride is an organic molecule featuring a biphenyl scaffold (two connected phenyl rings) with a hydrazine group (-NHNH2) at the 2-position of one of the rings. The hydrochloride salt form enhances its stability and solubility in aqueous media. The pharmacological and toxicological profile of such a compound is likely dictated by the interplay between these two key structural features.

-

The Hydrazine Moiety : This is a potent pharmacophore, historically associated with the first generation of antidepressant drugs. Hydrazine and its derivatives are known to be highly reactive and can act as enzyme inhibitors.[1][2][3][4] Many hydrazine-based drugs, such as iproniazid and phenelzine, function by inhibiting monoamine oxidases.[2]

-

The Biphenyl Scaffold : Biphenyl derivatives are prevalent in medicinal chemistry and materials science.[5][6] The bulky, lipophilic nature of the biphenyl group can significantly influence the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (how it interacts with its biological target). It may confer specificity or affinity for certain enzyme binding pockets.

-

The Arylhydrazine Substructure : The combination of an aromatic ring directly attached to a hydrazine group (as seen in the simpler compound, phenylhydrazine) is known to be associated with specific toxicities, most notably hemolytic anemia.[7][8][9]

Therefore, any investigation into the mechanism of action of biphenyl-2-yl-hydrazine hydrochloride must consider these distinct yet potentially overlapping activities.

Hypothesized Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The most probable primary mechanism of action for biphenyl-2-yl-hydrazine hydrochloride is the inhibition of monoamine oxidase (MAO) enzymes. MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters (like serotonin, dopamine, and norepinephrine) and other biogenic amines.[][11] Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).

There are two main isoforms of MAO:

-

MAO-A : Preferentially metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are primarily used as antidepressants.[2]

-

MAO-B : Preferentially metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[2]

Many hydrazine derivatives are irreversible, mechanism-based inhibitors.[2][] They act as substrates for the MAO enzyme, which oxidizes the hydrazine. This process generates a highly reactive intermediate that then forms a stable, covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[] The cell must then synthesize new enzyme molecules to restore function, leading to a prolonged duration of action.

Given its structure, biphenyl-2-yl-hydrazine is a strong candidate for this class of irreversible inhibitors. The bulky biphenyl group may influence its affinity and selectivity for the MAO-A or MAO-B isoform, a critical factor in determining its therapeutic potential and side-effect profile.

Caption: Proposed mechanism of irreversible MAO inhibition.

Hypothesized Secondary Mechanism: Hematotoxicity via Oxidative Stress

Arylhydrazines, particularly phenylhydrazine, are classic inducers of hemolytic anemia in animal models.[8][12] This toxicity stems from a futile redox cycle that generates immense oxidative stress within red blood cells (erythrocytes).

The proposed cascade is as follows:

-

Auto-oxidation : Biphenyl-2-yl-hydrazine reacts with oxyhemoglobin (Hb-Fe²⁺-O₂) inside the erythrocyte. This oxidizes the iron in hemoglobin to methemoglobin (Hb-Fe³⁺) and generates a biphenyl radical and reactive oxygen species (ROS), such as superoxide anions (O₂⁻).[7][9]

-

ROS Propagation : The superoxide anion can be converted to hydrogen peroxide (H₂O₂) and other highly damaging radicals.

-

Cellular Damage : These ROS overwhelm the erythrocyte's antioxidant defenses (e.g., glutathione). They attack and crosslink membrane proteins and cause lipid peroxidation, damaging the cell membrane.[8][9]

-

Heinz Body Formation : The oxidized, denatured hemoglobin precipitates within the erythrocyte to form characteristic inclusions known as Heinz bodies.[9]

-

Hemolysis : Erythrocytes containing Heinz bodies and with damaged membranes are recognized and removed from circulation by macrophages in the spleen, leading to hemolytic anemia.[8]

This pathway represents a significant safety concern and must be a primary focus of any toxicological evaluation of the compound.

Caption: Hypothesized pathway of arylhydrazine-induced hemolysis.

Other Potential Biological Activities and Toxicities

The reactivity of the hydrazine functional group suggests other potential interactions and toxicities.[1]

-

Hepatotoxicity : Hydrazine derivatives can cause liver damage, potentially through the formation of reactive metabolites that bind to liver proteins.[13][14]

-

Neurotoxicity : Beyond MAO inhibition, high doses of hydrazines can lead to seizures and other CNS disturbances.[14][15] This is sometimes linked to the inhibition of enzymes requiring pyridoxal phosphate (a form of Vitamin B6) as a cofactor.[13]

-

Carcinogenicity : Some hydrazines are considered potential carcinogens, as their metabolic activation can lead to species that damage DNA.[1]

Proposed Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols outline key experiments to test the proposed mechanisms of action.

| Hypothesis | Experiment | Methodology | Primary Endpoint |

| MAO Inhibition | In Vitro MAO-A and MAO-B Inhibition Assay | 1. Recombinant human MAO-A and MAO-B enzymes are incubated with a fluorescent substrate (e.g., Amplex Red reagent).2. Various concentrations of biphenyl-2-yl-hydrazine hydrochloride are added.3. Fluorescence is measured over time to determine the rate of substrate turnover.4. A pre-incubation step without substrate can be used to assess time-dependent irreversible inhibition. | IC₅₀ values for MAO-A and MAO-B; determination of reversible vs. irreversible inhibition. |

| Hematotoxicity | In Vitro Erythrocyte Hemolysis Assay | 1. Freshly isolated red blood cells (human or rat) are washed and resuspended in a buffered saline solution.2. Cells are incubated with varying concentrations of the test compound for several hours.3. The suspension is centrifuged, and the absorbance of the supernatant is measured at ~540 nm to quantify hemoglobin release. | Percentage of hemolysis relative to a positive control (e.g., Triton X-100). |

| Oxidative Stress | Intracellular ROS Assay | 1. Erythrocytes are loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).2. Cells are treated with biphenyl-2-yl-hydrazine hydrochloride.3. The increase in fluorescence, corresponding to ROS production, is measured using a plate reader or flow cytometer. | Fold-increase in fluorescence compared to untreated controls. |

| In Vivo Confirmation | Acute Dosing in Rodent Model | 1. Administer a single dose of the compound to rats or mice.2. At various time points, collect blood for hematological analysis (CBC, reticulocyte count, Heinz body staining).3. Collect brain tissue for neurochemical analysis (quantify levels of dopamine, serotonin, and their metabolites using HPLC). | Changes in blood parameters (anemia, reticulocytosis) and brain monoamine levels. |

Summary and Future Directions

Biphenyl-2-yl-hydrazine hydrochloride is a compound with a plausible and potent dual mechanism of action. Its hydrazine moiety strongly suggests it will function as a monoamine oxidase inhibitor , a hypothesis that can be readily tested with established in vitro enzyme assays. Concurrently, its arylhydrazine structure presents a significant risk of hematotoxicity mediated by oxidative stress .

For drug development professionals, this dual profile presents both an opportunity and a challenge. The compound could serve as a scaffold for novel MAOIs, where medicinal chemistry efforts could aim to modulate isoform selectivity and mitigate hematotoxicity. However, any development program must prioritize a thorough toxicological assessment. Future research should focus on empirical validation of these hypothesized mechanisms, establishing a clear dose-response relationship for both the desired pharmacological effect and any adverse toxicological outcomes.

References

- BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. (URL: )

- Da Prad M., Kettler R., Keller H.H., et al. From moclobemide to the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. J. Neural Transm. 1990;29:279–292.

- Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. (URL: )

-

Kaminsky, D., Dübnick, B., & Anderson, F. E. (1963). Monoamine Oxidase Inhibitors. Hydrazine. Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

-

Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023). (URL: [Link])

-

Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (URL: [Link])

-

Phenylhydrazine - Wikipedia. (URL: [Link])

-

Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. (2018). (URL: [Link])

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. (URL: [Link])

-

ATSDR Hydrazines Tox Profile. (URL: [Link])

-

(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. (2025). (URL: [Link])

-

Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. (URL: [Link])

-

Hydrazine Toxicology - MD Searchlight. (URL: [Link])

-

Phenylhydrazine | C6H5NHNH2 - PubChem. (URL: [Link])

-

Anderson, F. E., et al. (1962). Chemistry and Pharmacology of Monoamine Oxidase Inhibitors: Hydrazine Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

-

Phenylhydrazine – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2015). (URL: [Link])

-

PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. (URL: [Link])

-

Reaction of compound 2 with phenyl hydrazine and benzyl amine reagents. (URL: [Link])

-

Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. (URL: [Link])

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdsearchlight.com [mdsearchlight.com]

- 15. academic.oup.com [academic.oup.com]

The Biphenyl Hydrazine Moiety: A Journey from Discovery to Modern Synthetic and Medicinal Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl hydrazine scaffold, a unique structural motif combining the rigidity of a biphenyl backbone with the reactive and versatile nature of a hydrazine functional group, has carved a significant niche in the landscape of organic chemistry and medicinal science. This guide provides a comprehensive exploration of the discovery, historical evolution, and modern applications of biphenyl hydrazine compounds. We will traverse the foundational discoveries of aromatic hydrazines by pioneers like Hermann Emil Fischer, delve into the classical and contemporary synthetic strategies for constructing the biphenyl core, and chart the development of methodologies to synthesize the complete biphenyl hydrazine framework. Particular emphasis is placed on the strategic considerations that guide the choice of synthetic routes, from early diazotization-reduction sequences to the advent of powerful palladium-catalyzed cross-coupling reactions. Furthermore, this guide will illuminate the diverse applications of these compounds, particularly in the realm of drug discovery, highlighting their roles as crucial intermediates and pharmacologically active agents. This exploration is supported by detailed experimental protocols, comparative data, and mechanistic insights to provide a robust resource for professionals in the field.